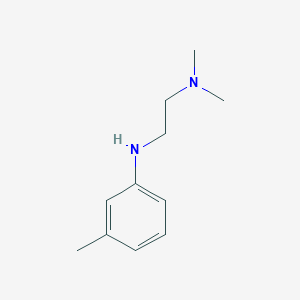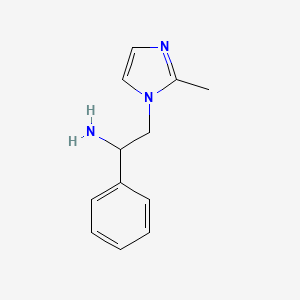![molecular formula C15H24N2O B12121154 Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- CAS No. 21867-74-3](/img/structure/B12121154.png)
Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, est un composé organique synthétique appartenant à la famille des pipérazines. Les pipérazines sont caractérisées par un cycle à six chaînons contenant deux atomes d'azote en positions opposées.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que la pipérazine et le chlorure de 4-(2-méthylpropoxy)benzyle.
Substitution nucléophile : L'étape clé implique la réaction de substitution nucléophile où la pipérazine réagit avec le chlorure de 4-(2-méthylpropoxy)benzyle en conditions basiques. Cette réaction est généralement effectuée dans un solvant comme le dichlorométhane ou l'éthanol, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la substitution.
Purification : Le produit est ensuite purifié en utilisant des techniques comme la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité avec une haute pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification plus robustes, telles que la distillation et la cristallisation, pour garantir que le composé répond aux normes requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
La pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, convertissant potentiellement tous les groupes carbonylés présents en alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le cycle pipérazine peut être encore fonctionnalisé avec différents substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux ou peroxyde d'hydrogène dans un solvant organique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits
Oxydation : Formation de N-oxydes.
Réduction : Conversion en dérivés alcooliques.
Substitution : Divers dérivés de pipérazine substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes. Sa structure unique permet la création de diverses banques de produits chimiques pour la découverte de médicaments.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et antiparasitaires.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme par lequel la pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité. Par exemple, il peut agir comme un antagoniste ou un agoniste à certains récepteurs de neurotransmetteurs, influençant les voies de transduction du signal. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism by which Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipérazine : Le composé parent, largement utilisé dans les produits pharmaceutiques.
1-Phénylpipérazine : Connu pour ses propriétés psychoactives et son utilisation en chimie médicinale.
1-Méthyl-4-(2-méthylpropényl)pipérazine : Un autre dérivé avec des propriétés chimiques distinctes.
Unicité
La pipérazine, 1-[[4-(2-méthylpropoxy)phényl]méthyl]-, se distingue par son motif de substitution unique, qui confère des propriétés chimiques et biologiques spécifiques. La présence du groupe 2-méthylpropoxy sur le cycle phényle peut influencer sa lipophilie, son affinité de liaison au récepteur et son profil pharmacocinétique général, ce qui en fait un composé précieux pour la recherche et le développement ciblés.
Propriétés
Numéro CAS |
21867-74-3 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-[[4-(2-methylpropoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-14(4-6-15)11-17-9-7-16-8-10-17/h3-6,13,16H,7-12H2,1-2H3 |
Clé InChI |
WGTBQMZUCWMPOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)




![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)

![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12121112.png)
![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)




